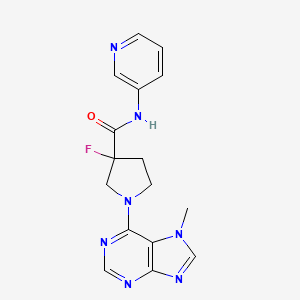![molecular formula C18H20N6O B15117717 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B15117717.png)
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine typically involves multiple steps, including the formation of the oxadiazole ring and the pyrido[3,4-d]pyrimidine moiety. One common method involves the condensation of appropriate precursors under controlled conditions, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
化学反应分析
Types of Reactions
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and dimethyl sulfoxide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
- 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine stands out due to its unique combination of heterocyclic structures, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C18H20N6O |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
2-cyclopropyl-5-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H20N6O/c1-11-20-15-10-19-7-4-14(15)16(21-11)24-8-5-13(6-9-24)18-23-22-17(25-18)12-2-3-12/h4,7,10,12-13H,2-3,5-6,8-9H2,1H3 |
InChI 键 |
HWUWRTLMXQSSMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(CC3)C4=NN=C(O4)C5CC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117640.png)
![2-(2,4-dimethoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15117643.png)
![2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B15117653.png)
![3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-6-(piperidin-1-yl)pyridazine](/img/structure/B15117657.png)
![5-chloro-6-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15117665.png)
![3-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B15117672.png)
![6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine](/img/structure/B15117679.png)
![6-[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B15117686.png)
![5-fluoro-N,6-dimethyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B15117705.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B15117713.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B15117725.png)
![2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15117728.png)
![4-cyclopropyl-1-methyl-3-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15117738.png)
